molecular formula C11H16ClN3O B12217285 1-(1,3-dimethyl-1H-pyrazol-4-yl)-N-(2-furylmethyl)methanamine

1-(1,3-dimethyl-1H-pyrazol-4-yl)-N-(2-furylmethyl)methanamine

Cat. No.: B12217285
M. Wt: 241.72 g/mol
InChI Key: OUARMBRRWYUNDN-UHFFFAOYSA-N
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Description

1-(1,3-dimethyl-1H-pyrazol-4-yl)-N-(2-furylmethyl)methanamine is a synthetic organic compound that features a pyrazole ring and a furan ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,3-dimethyl-1H-pyrazol-4-yl)-N-(2-furylmethyl)methanamine typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Attachment of the furan ring: The furan ring can be introduced via a nucleophilic substitution reaction where a furan derivative reacts with a suitable leaving group on the pyrazole ring.

    Final assembly: The final step involves the formation of the methanamine linkage, which can be achieved through reductive amination.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(1,3-dimethyl-1H-pyrazol-4-yl)-N-(2-furylmethyl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be carried out using agents like lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially on the furan ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated reagents under basic or acidic conditions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe in biochemical assays.

    Medicine: Investigation as a potential therapeutic agent due to its unique structure.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(1,3-dimethyl-1H-pyrazol-4-yl)-N-(2-furylmethyl)methanamine would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    1-(1,3-dimethyl-1H-pyrazol-4-yl)-N-(2-thienylmethyl)methanamine: Similar structure but with a thiophene ring instead of a furan ring.

    1-(1,3-dimethyl-1H-pyrazol-4-yl)-N-(2-pyridylmethyl)methanamine: Similar structure but with a pyridine ring instead of a furan ring.

Uniqueness

1-(1,3-dimethyl-1H-pyrazol-4-yl)-N-(2-furylmethyl)methanamine is unique due to the presence of both a pyrazole and a furan ring, which can impart distinct chemical and biological properties. The combination of these rings can influence the compound’s reactivity, stability, and potential interactions with biological targets.

Properties

Molecular Formula

C11H16ClN3O

Molecular Weight

241.72 g/mol

IUPAC Name

N-[(1,3-dimethylpyrazol-4-yl)methyl]-1-(furan-2-yl)methanamine;hydrochloride

InChI

InChI=1S/C11H15N3O.ClH/c1-9-10(8-14(2)13-9)6-12-7-11-4-3-5-15-11;/h3-5,8,12H,6-7H2,1-2H3;1H

InChI Key

OUARMBRRWYUNDN-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1CNCC2=CC=CO2)C.Cl

Origin of Product

United States

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